

# 2-Bromoquinolin-4-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: **2-Bromoquinolin-4-amine**

Cat. No.: **B1290442**

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## An In-depth Technical Guide to 2-Bromoquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**2-Bromoquinolin-4-amine**, a halogenated derivative of the quinoline scaffold, is a versatile building block in medicinal chemistry and materials science. Quinoline and its analogues are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of **2-Bromoquinolin-4-amine**, including its chemical properties, a detailed synthesis protocol, and a summary of the biological activities of structurally related compounds. Furthermore, it outlines experimental protocols for the evaluation of its cytotoxic effects and discusses potential mechanisms of action, supported by logical diagrams, to facilitate further research and drug development endeavors.

### Chemical Properties and Identification

**2-Bromoquinolin-4-amine**, also known as 4-Bromoquinolin-2-amine, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	36825-32-8	
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	
Molecular Weight	223.07 g/mol	
Appearance	Light yellow to brown solid	
Melting Point	137-138 °C	
Boiling Point	359 °C	
Density	1.649 g/cm <sup>3</sup>	

## Synthesis of 2-Bromoquinolin-4-amine

A common synthetic route to **2-Bromoquinolin-4-amine** involves the bromination of 2-amino-4-hydroxyquinoline. The following protocol is adapted from established procedures.

## Experimental Protocol: Synthesis from 2-Amino-4-hydroxyquinoline

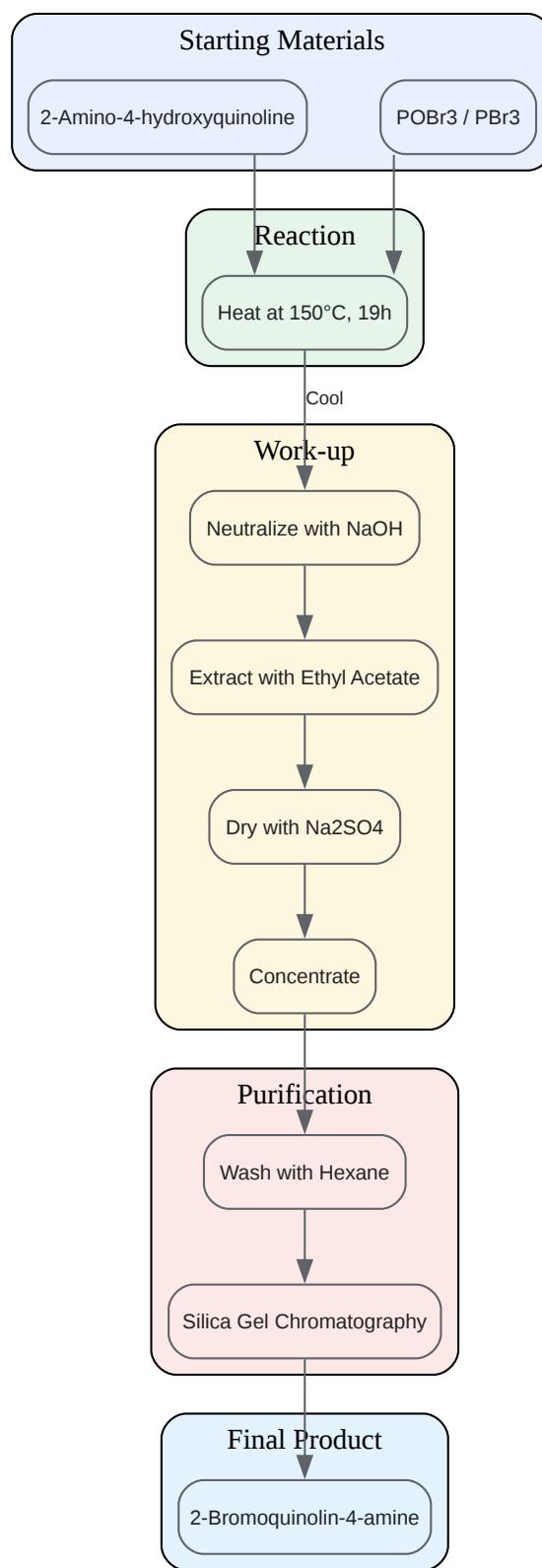
### Materials:

- 2-Amino-4-hydroxyquinoline
- Phosphorus oxybromide (POBr<sub>3</sub>)
- Phosphorus tribromide (PBr<sub>3</sub>)
- 2 M Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexane

- Silica gel for column chromatography
- Methanol
- Chloroform

**Procedure:**

- To a pressure tube, add 2-amino-4-hydroxyquinoline (1.0 eq).
- Add phosphorus oxybromide (2.0 eq) and phosphorus tribromide (excess, as solvent).
- Seal the pressure tube and heat the reaction mixture to 150 °C for 19 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the reaction mixture with a 2 M aqueous sodium hydroxide solution.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Wash the resulting solid with hexane to remove non-polar impurities.
- Purify the crude product by silica gel column chromatography using a gradient elution of methanol in chloroform to yield 4-bromoquinolin-2-amine.

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A flowchart illustrating the synthesis of **2-Bromoquinolin-4-amine**.

## Biological Activity and Potential Applications

While specific biological data for **2-Bromoquinolin-4-amine** is limited in publicly available literature, the broader class of quinoline derivatives is well-documented for a range of pharmacological activities. These compounds are recognized as "privileged scaffolds" in medicinal chemistry.

### Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of bromoquinoline and aminoquinoline derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication.

Compound Class	Cell Line(s)	IC <sub>50</sub> (μM)	Reference(s)
Brominated Methoxyquinolines	C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma)	15.0 - 26.4	[1]
2-Morpholino-4-anilinoquinolines	HepG2 (human liver cancer)	8.50 - 12.76	
8-Hydroxyquinoline Derivatives	HeLa, HCT 116, MCF-7 (human breast cancer)	4.12 - 30.98	
4-Anilinoquinoline Derivatives	Human colon, lung, ovarian, and breast cancer cells	0.0015 - 0.0039	[2]

Note: The IC<sub>50</sub> values presented are for structurally related compounds and not for **2-Bromoquinolin-4-amine** itself. These values serve to illustrate the potential biological activity of this class of compounds.

### Antimicrobial Activity

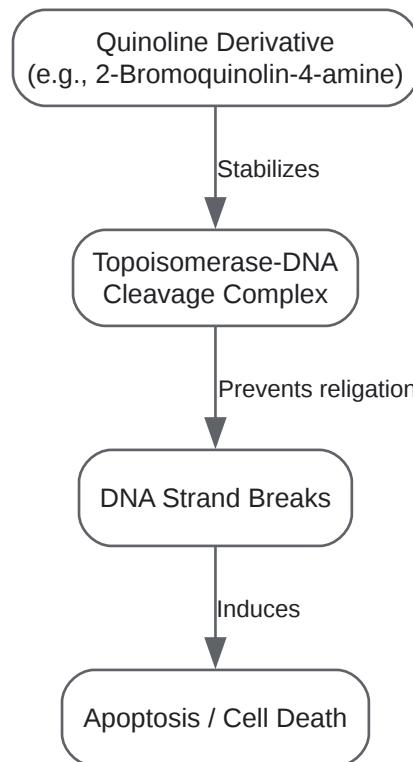
Quinolone and quinoline derivatives have historically been a cornerstone of antimicrobial therapy. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. While specific Minimum Inhibitory Concentration (MIC) values for **2-Bromoquinolin-4-amine** are not readily available, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

## Potential Mechanisms of Action

The biological effects of quinoline derivatives can be attributed to several mechanisms of action. Two of the most prominent are the inhibition of topoisomerase enzymes and the modulation of kinase signaling pathways.

### Inhibition of Topoisomerase and DNA Gyrase

Many quinoline-based compounds function as topoisomerase inhibitors. In cancer cells, they can stabilize the covalent complex between topoisomerases (like Topo I and Topo II) and DNA, leading to DNA strand breaks and subsequent apoptosis. In bacteria, the inhibition of DNA gyrase and topoisomerase IV prevents DNA supercoiling and decatenation, ultimately leading to bacterial cell death.

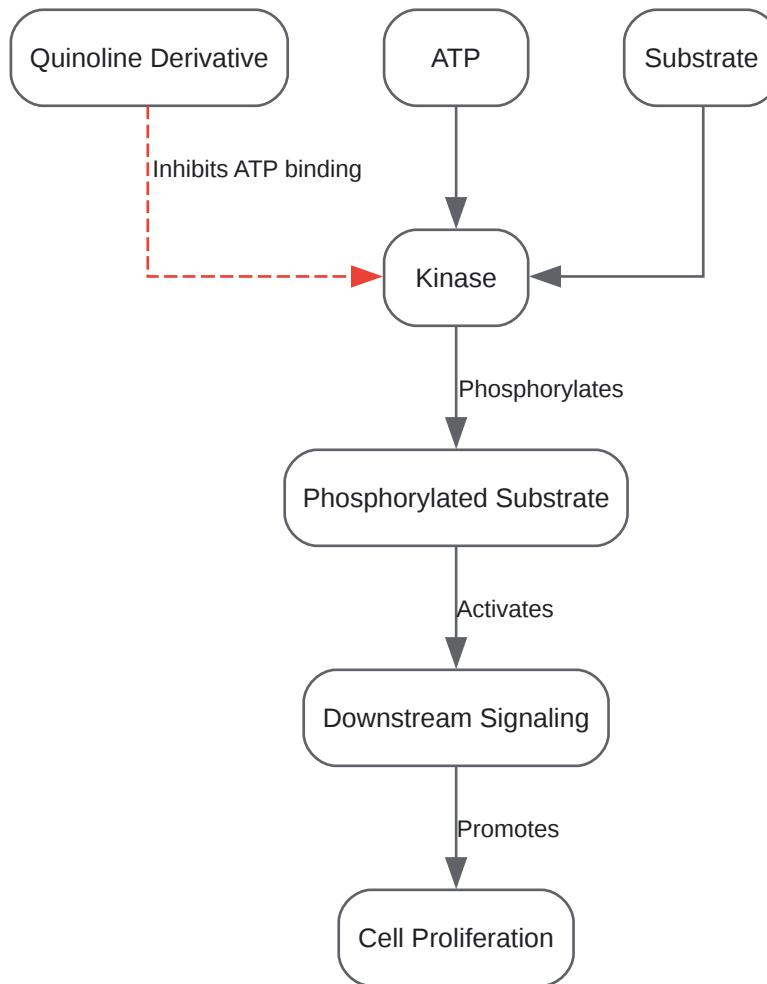


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### Inhibition of Topoisomerase by Quinoline Derivatives.

## Kinase Inhibition

The quinoline scaffold is also a key component in the design of kinase inhibitors. These molecules can bind to the ATP-binding pocket of specific kinases, preventing their catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer.

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### General Mechanism of Kinase Inhibition.

## Experimental Protocols for Biological Evaluation

To assess the biological activity of **2-Bromoquinolin-4-amine**, a variety of in vitro assays can be employed. A fundamental and widely used method is the MTT assay for determining cytotoxicity.

## MTT Cytotoxicity Assay Protocol

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

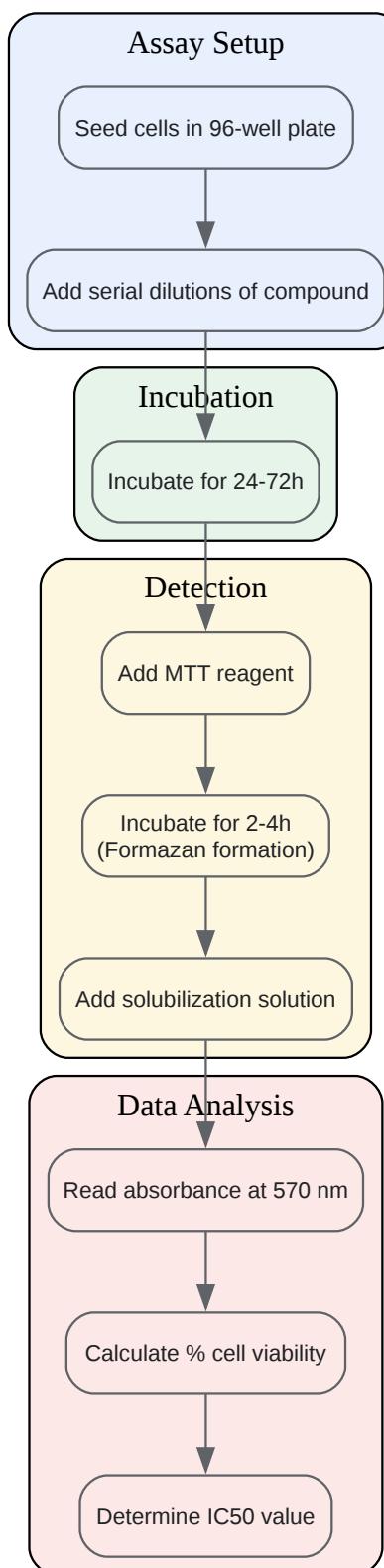
### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- **2-Bromoquinolin-4-amine** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **2-Bromoquinolin-4-amine** in complete culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

- MTT Addition: Add 10  $\mu$ L of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37 °C.
- Solubilization: Remove the medium and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC<sub>50</sub> value.

[Click to download full resolution via product page](#)**Workflow for the MTT Cytotoxicity Assay.**

## Conclusion

**2-Bromoquinolin-4-amine** represents a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its synthesis is achievable through established chemical transformations. While further investigation is required to elucidate its specific biological activities and mechanisms of action, the extensive research on related quinoline derivatives provides a strong rationale for its potential as a bioactive molecule. The experimental protocols and conceptual frameworks presented in this guide are intended to support and stimulate future research into this promising compound.

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## References

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